Acetic acid, 2-benzimidazolylthio-, ethyl ester
Overview
Description
“Acetic acid, 2-benzimidazolylthio-, ethyl ester” is also known as “Ethyl (1H-benzimidazol-2-ylthio)acetate” or "2-Benzimidazolylthioacetic acid ethyl ester" . It is a chemical compound with the molecular formula C11H12N2O2S .
Molecular Structure Analysis
The molecular structure of “Acetic acid, 2-benzimidazolylthio-, ethyl ester” consists of a benzimidazole ring attached to an acetic acid ester group via a sulfur atom . The molecular weight of this compound is 236.294 .Chemical Reactions Analysis
While specific chemical reactions involving “Acetic acid, 2-benzimidazolylthio-, ethyl ester” are not available, esters in general can undergo a variety of reactions. One such reaction is hydrolysis, which can occur in the presence of an acid or a base, resulting in the formation of a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of “Acetic acid, 2-benzimidazolylthio-, ethyl ester” include a molecular weight of 236.294 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids, which include compounds similar to acetic acid, 2-benzimidazolylthio-, ethyl ester, have been synthesized. The chemical properties of these esters have been explored in-depth, including their hydrolysis, decarboxylation, hydrazinolysis, and hydrazone formation. These compounds have demonstrated a range of biological activities, such as fungicidal, antimicrobial, and antiarrhythmic effects. Additionally, they have shown influence on brain rhythmogenesis (Anisimova et al., 2011).
Green Chemistry and Industrial Applications
In the realm of green chemistry and industrial applications, benzyl acetate, an ester related to the family of acetic acid esters, plays a crucial role as a flavor and fragrance component. Research has delved into the esterification reaction of acetic acid and benzyl alcohol using various ionic liquids as catalysts. This has significance for human health as it advocates for a green and clean process in the production of benzyl acetate. The catalytic performance of different ionic liquids has been assessed under various reaction conditions, indicating the potential of these catalysts in industrial applications, particularly in the fragrance and flavor industry (Lalikoglu & Ince, 2021).
Catalysis and Esterification Processes
A notable advancement in the field is the use of Bronsted acidic ionic liquids, which have showcased excellent catalytic activity and selectivity in the Fischer esterification of alcohols with acids. These ionic liquids have been characterized and employed as catalysts and reaction mediums, offering a green and efficient alternative for esterification processes. The reuse and recycling potential of these catalysts have also been highlighted, emphasizing their efficiency and environmental friendliness in chemical processes (Joseph, Sahoo, & Halligudi, 2005).
properties
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-10(14)7-16-11-12-8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMSMSYMMHOSOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202648 | |
Record name | Acetic acid, 2-benzimidazolylthio-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, 2-benzimidazolylthio-, ethyl ester | |
CAS RN |
5429-62-9 | |
Record name | Ethyl 2-(1H-benzimidazol-2-ylthio)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5429-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-benzimidazolylthio-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005429629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-benzimidazolylthio-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(1H-benzimidazol-2-ylthio)acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6FUL7Q999 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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